2-Bromo-5-methoxy-4-methylaniline
Overview
Description
2-Bromo-5-methoxy-4-methylaniline is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a derivative of aniline, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-4-methylaniline typically involves multi-step organic reactions. One common method includes the bromination of 5-methoxy-4-methylaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxy-4-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
2-Bromo-5-methoxy-4-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study their biological activities.
Material Science: The compound can be used to create novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-4-methylaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the structure of the final compound synthesized from this intermediate .
Comparison with Similar Compounds
- 2-Bromo-4-methylaniline
- 4-Bromo-2-methylaniline
- 2-Bromo-5-methylaniline
- 2-Methoxy-5-methylaniline
Uniqueness: 2-Bromo-5-methoxy-4-methylaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-bromo-5-methoxy-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVJMLYQPNCPSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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